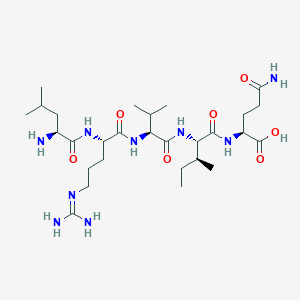![molecular formula C15H20N2O B14163481 3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one CAS No. 5737-09-7](/img/structure/B14163481.png)
3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one is a chemical compound with the molecular formula C₁₅H₂₀N₂O. It is known for its unique structure, which includes a quinoline core substituted with a butylamino group and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one typically involves the reaction of 7-methylquinolin-2(1H)-one with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core or the substituents, leading to different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and cellular processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it suitable for use in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. The quinoline core can bind to enzymes or receptors, modulating their activity. The butylamino and methyl groups may enhance the compound’s binding affinity and specificity, leading to targeted effects on cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(ethylamino)methyl]-7-methylquinolin-2(1H)-one
- 3-[(propylamino)methyl]-7-methylquinolin-2(1H)-one
- 3-[(butylamino)methyl]-6-methylquinolin-2(1H)-one
Uniqueness
Compared to similar compounds, 3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butylamino group may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .
Propiedades
Número CAS |
5737-09-7 |
|---|---|
Fórmula molecular |
C15H20N2O |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
3-(butylaminomethyl)-7-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H20N2O/c1-3-4-7-16-10-13-9-12-6-5-11(2)8-14(12)17-15(13)18/h5-6,8-9,16H,3-4,7,10H2,1-2H3,(H,17,18) |
Clave InChI |
UJCQIPSPNKJPFU-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCC1=CC2=C(C=C(C=C2)C)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline](/img/structure/B14163398.png)
![4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione](/img/structure/B14163402.png)
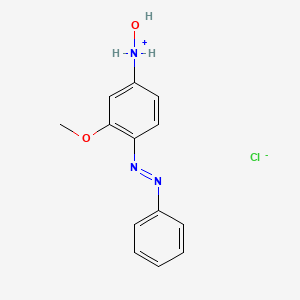
![3-Pyridinecarbonitrile, 5-fluoro-2-[[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]amino]-6-[(1-methyl-1H-imidazol-4-yl)amino]-](/img/structure/B14163411.png)
![(3Z)-4-Amino-3-[ethoxy(hydroxy)methylidene]pyridine-2,6(1H,3H)-dione](/img/structure/B14163420.png)
![N-[4-(2-nitrophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine](/img/structure/B14163424.png)
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B14163435.png)
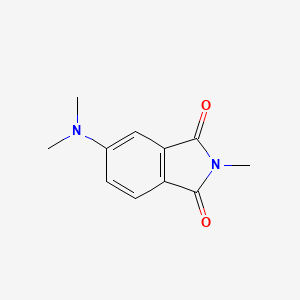
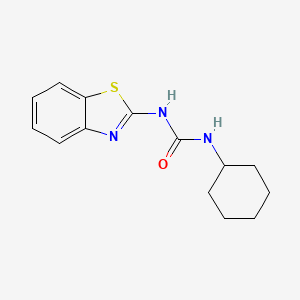
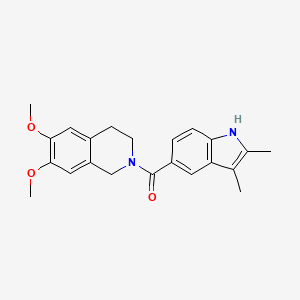
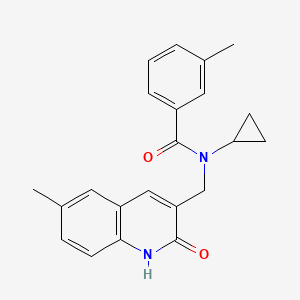
![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dihydroxy-2,3-dihydro-1H-inden-1-one](/img/structure/B14163464.png)

